molecular formula C16H15FO2 B8193798 2-Fluoro-3'-isopropyl-[1,1'-biphenyl]-3-carboxylic acid

2-Fluoro-3'-isopropyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8193798
M. Wt: 258.29 g/mol
InChI Key: WWVDCHBDKCYSHS-UHFFFAOYSA-N
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Description

2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl derivatives, including 2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid, often involves several key reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . Another method is the Ullmann reaction, which couples aryl halides using copper catalysts under high temperatures .

Industrial Production Methods

Industrial production of biphenyl derivatives typically employs scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is favored due to its mild reaction conditions and high yields. Additionally, the use of continuous flow reactors has been explored to enhance the efficiency and scalability of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-isopropyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The fluorine atom enhances its binding affinity to target proteins, making it a potent inhibitor .

Properties

IUPAC Name

2-fluoro-3-(3-propan-2-ylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-10(2)11-5-3-6-12(9-11)13-7-4-8-14(15(13)17)16(18)19/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVDCHBDKCYSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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